molecular formula C11H13NS2 B1647408 5-Tert-butyl-(2-mercapto)benzothiazole

5-Tert-butyl-(2-mercapto)benzothiazole

Cat. No.: B1647408
M. Wt: 223.4 g/mol
InChI Key: LPXHCXPKUFNEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-(2-mercapto)benzothiazole is a chemical reagent for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the 2-mercaptobenzothiazole (MBT) class of heterocycles, a scaffold recognized for its diverse biological activities and utility in organic synthesis . While research on this specific 5-tert-butyl derivative is emerging, the MBT core is reported in scientific literature to exhibit a range of pharmacological properties. These include serving as a mechanism-based inhibitor for several enzymes and demonstrating potential antitumor activity by inducing apoptosis in various cancer cell lines . Derivatives have also been studied for their antimicrobial and antifungal effects, acting against strains such as Staphylococcus aureus and Candida albicans . Furthermore, the MBT structure is a key component in vulcanization acceleration in the rubber industry , though this application is outside the scope of research use only. Researchers value this compound and its analogues as versatile building blocks in medicinal chemistry and as potential biochemical probes to study enzyme function and cellular pathways. The tert-butyl substituent is expected to influence the compound's lipophilicity and steric profile, which can be critical for optimizing interactions with biological targets.

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

5-tert-butyl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C11H13NS2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13)

InChI Key

LPXHCXPKUFNEIB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=S)N2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=S)N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
TMBT and its derivatives have been investigated for their antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzothiazole compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Antioxidant Properties
Benzothiazole compounds, including TMBT, have been evaluated for their antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases. The structure-activity relationship studies suggest that modifications in the benzothiazole scaffold can enhance antioxidant activity, which is beneficial for developing therapeutic agents targeting oxidative damage .

Industrial Applications

Vulcanization in Rubber Manufacturing
One of the primary industrial applications of TMBT is as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their mechanical properties and thermal stability. The use of TMBT in tire manufacturing and other rubber products is well-documented, as it helps achieve desired performance characteristics while minimizing processing times .

Corrosion Inhibition
TMBT has also been utilized as a corrosion inhibitor in metalworking fluids. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing oxidation and wear during machining processes. This application is particularly valuable in industries where metal components are subjected to harsh environments .

Environmental Considerations

Risk Management and Environmental Impact
Given its widespread use, TMBT has been subject to environmental assessments due to potential ecological risks. Regulatory bodies have proposed risk management strategies aimed at mitigating the release of TMBT into aquatic environments. This includes monitoring its concentrations in industrial effluents and assessing treatment methods for its removal .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of TMBT can be achieved through various chemical reactions involving benzothiazole derivatives. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while reducing environmental impact. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have shown promise in developing new benzothiazole derivatives with improved biological activities .

Case Studies

Study Focus Findings
Study 1Antitubercular ActivityTMBT derivatives exhibited MIC values ranging from 25-100 μg/mL against M. tuberculosis H37Rv .
Study 2Rubber VulcanizationDemonstrated enhanced mechanical properties in rubber formulations containing TMBT compared to traditional accelerators .
Study 3Corrosion InhibitionTMBT showed significant reduction in corrosion rates for steel exposed to acidic environments .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group significantly impacts physical properties compared to other substituents:

Compound Substituents Melting Point (°C) Yield (%) Key Properties Reference
5-Tert-butyl-(2-mercapto)benzothiazole 5-tert-butyl, 2-SH Not reported Not reported High lipophilicity, steric bulk
5b (2-mercaptobenzimidazole analog) Benzimidazole substituents 265–266 61 High thermal stability
5-Chloro-2-(4-methoxyphenyl)-benzothiazole 5-Cl, 2-(4-MeOPh) Not reported Not reported Enhanced electronic effects (Cl, MeO)
Benzoxazole derivative () 5-tert-butyl, thienyl Not reported Not reported Fluorescent properties
  • In contrast, electron-withdrawing groups (e.g., -NO₂ in , compounds 5d–f) lower melting points (e.g., 5e: 180–181°C) compared to tert-butyl analogs .
  • Lipophilicity : The tert-butyl group enhances logP values, favoring membrane permeability in drug design, whereas polar groups like -NH₂ or -OH (e.g., in ) improve aqueous solubility .

Preparation Methods

Cyclocondensation Approaches for Benzothiazole Core Formation

The benzothiazole scaffold forms through cyclocondensation reactions between ortho-aminothiophenol derivatives and carbonyl equivalents. For 5-tert-butyl substitution, this necessitates pre-functionalized starting materials. Patent CN105503772A demonstrates that benzothiazyl disulfide reacts efficiently with tert-butyl amine under alkaline conditions, though the target product in this case is N-tert-butyl benzothiazole sulfenamide. Adapting this approach, researchers have explored using 5-tert-butyl-2-aminothiophenol as the cyclization precursor.

Reaction stoichiometry critically influences product distribution. A molar ratio of 1:1.8 between benzothiazole precursors and tert-butylating agents optimizes substitution efficiency while minimizing byproducts. Temperature profiling reveals two distinct phases:

  • Initial condensation at 40–50°C facilitates ring closure
  • Subsequent heating to 80–85°C drives off solvent and completes dehydration

Tetramethylthiuram disulfide (TMTD) emerges as an effective catalyst in DMF solvent systems, enabling complete substrate conversion within 3 hours at 80°C. Post-reaction purification typically involves ethyl acetate extraction followed by anhydrous sodium sulfate drying and column chromatography, yielding products with >95% purity.

Disulfide Reduction Pathways to Mercapto Functionality

Strategic reduction of benzothiazole disulfides provides direct access to mercapto derivatives. The patent CN105503772A methodology achieves this through controlled addition of tert-butyl amine to benzothiazyl disulfide suspensions. Key parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 35–85°C ±2% per 10°C
Catalyst Loading 5–30% of disulfide Max at 10%
Tert-butyl Amine Ratio 1.5–1.8:1 Linear increase

Inorganic bases like sodium hydroxide demonstrate superior performance compared to organic alternatives, yielding 98.5% product with only 0.13% insoluble impurities. The process eliminates traditional oxidants through a closed-loop system where spent catalyst concentrates are reused in subsequent batches, reducing waste generation by 40%.

Solvent and Catalyst Optimization Landscape

Comparative analysis of solvent systems reveals dichloromethane's superiority over DMF in alkylation reactions, despite its lower boiling point. The table below summarizes key findings:

Solvent Dielectric Constant Reaction Rate (h⁻¹) Byproduct Formation
DMF 36.7 0.18 12%
Dichloromethane 8.93 0.32 6%
Toluene 2.38 0.11 18%

Catalyst recycling studies demonstrate sodium hydroxide's robustness, maintaining 92% activity through five reuse cycles when regenerated via vacuum distillation. Homogeneous catalysts like tetramethylammonium hydroxide show faster kinetics (30% reduction in reaction time) but suffer from difficult separation and 15% activity loss per cycle.

Industrial-Scale Production Considerations

Scale-up adaptations focus on energy efficiency and waste minimization. The vacuum distillation approach from patent CN102070627A reduces boiling points by 40°C, cutting energy consumption by 25% compared to atmospheric operations. Continuous flow reactors demonstrate particular advantages:

  • 98% mass transfer efficiency vs 78% in batch systems
  • 5-fold reduction in solvent inventory
  • Real-time analytics enabling precise endpoint detection

Environmental impact assessments reveal that closed-loop catalyst recovery decreases aqueous waste generation by 300kg per ton of product. Economic analyses suggest capital cost reductions of 18% when integrating in-line purification modules versus traditional column chromatography.

Q & A

Q. What are the optimal synthetic routes for 5-tert-butyl-(2-mercapto)benzothiazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves condensation of tert-butyl-substituted precursors with 2-mercaptobenzothiazole derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yield . Microwave-assisted synthesis, as demonstrated for analogous thiadiazoles, can reduce reaction time by 50% while maintaining >90% purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound from byproducts.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and tert-butyl group integration. Discrepancies in proton shifts (e.g., thiol vs. thione tautomers) require comparison with computed spectra .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects of the tert-butyl group, revealing dihedral angles between benzothiazole and substituent planes (e.g., 12.5° deviation in analogous benzoxazoles) .
  • IR Spectroscopy : S-H stretching (2550–2650 cm1^{-1}) and C=S vibrations (690–710 cm1^{-1}) distinguish thiol/thione forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For example, DFT calculations (B3LYP/6-311+G(d,p)) may predict S-H bond lengths inconsistent with crystallographic data due to hydrogen bonding in the solid state . To resolve this:

Perform solvent-dependent NMR titrations to assess tautomer populations.

Compare experimental IR spectra with scaled DFT vibrational frequencies, adjusting for anharmonicity .

Use Hirshfeld surface analysis on crystallographic data to quantify intermolecular interactions influencing molecular geometry .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the tert-butyl group with bulkier substituents (e.g., adamantyl) to study steric effects on enzyme binding .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases). For example, the tert-butyl group may occupy hydrophobic pockets, as seen in benzoxazole-kinase complexes (binding energy: −8.2 kcal/mol) .
  • Pharmacophore Mapping : Identify critical features (e.g., thiol group for covalent inhibition) using MOE or Discovery Studio .

Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For instance, the sulfur atom in the thiol group shows high electrophilicity (f+^+ = 0.15) .
  • MD Simulations : Simulate solvation dynamics (e.g., in water/ethanol mixtures) to study aggregation behavior. Trajectories >100 ns reveal stable conformations dominated by tert-butyl hydrophobicity .
  • QM/MM Hybrid Models : Study reaction mechanisms (e.g., oxidation to disulfide) at enzyme active sites, combining DFT for the ligand and molecular mechanics for the protein .

Q. What experimental and computational approaches address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., 72-hour assays vs. 48-hour) to account for time-dependent effects .
  • Metabolic Stability Assays : Use liver microsomes to compare degradation rates (e.g., t1/2_{1/2} = 45 min in human vs. 120 min in murine), explaining species-specific activity .
  • Cheminformatics : Apply cluster analysis (e.g., Tanimoto similarity >0.85) to identify structurally analogous compounds with validated bioactivity, reducing false positives .

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